2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)-
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Overview
Description
2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- is a chiral compound with the molecular formula C20H41NO3 and a molecular weight of 343.54 g/mol . This compound is a derivative of octadecanoic acid, featuring an amino group and a hydroxy group on the second and third carbon atoms, respectively, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- typically involves the esterification of 2-Amino-3-hydroxy-octadecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of 2-Keto-3-hydroxy-octadecanoic acid, ethyl ester
Reduction: Reformation of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxy-octadecanoic acid, methyl ester, (2R,3S)
- 3-Hydroxy-2-tetradecyloctadecanoic acid methyl ester
- Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
Uniqueness
2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ethyl ester group differentiates it from similar compounds with methyl ester groups, affecting its solubility, reactivity, and interaction with biological systems .
Properties
CAS No. |
67113-20-6 |
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Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
ethyl (2R,3R)-2-amino-3-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2/h18-19,22H,3-17,21H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
HUJUGQXXTSEVDG-RTBURBONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C(=O)OCC)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C(=O)OCC)N)O |
Origin of Product |
United States |
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